Bienvenue dans la boutique en ligne BenchChem!

2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

MTHFD2 inhibition IC₅₀ comparison scaffold hopping

2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015-66-8) is a synthetic small-molecule inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a bifunctional enzyme critical in one-carbon metabolism and upregulated across multiple cancers. The compound belongs to the N-sulfonamide-tetrahydroisoquinoline chemotype and is catalogued in ChEMBL as CHEMBL5084848.

Molecular Formula C15H14INO2S
Molecular Weight 399.2g/mol
CAS No. 496015-66-8
Cat. No. B344672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS496015-66-8
Molecular FormulaC15H14INO2S
Molecular Weight399.2g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C15H14INO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2
InChIKeyDKNZPQSBTHRPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015-66-8): MTHFD2 Inhibitor Chemical Probe Procurement Guide


2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 496015-66-8) is a synthetic small-molecule inhibitor of mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a bifunctional enzyme critical in one-carbon metabolism and upregulated across multiple cancers. The compound belongs to the N-sulfonamide-tetrahydroisoquinoline chemotype and is catalogued in ChEMBL as CHEMBL5084848 [1]. It exhibits an IC₅₀ of 910 nM against recombinant human MTHFD2 in a tetrahydrofolate-based assay and demonstrates approximately 11-fold selectivity over the cytoplasmic isoform MTHFD1 (IC₅₀ ~10,000 nM) [2]. The presence of a 4-iodophenyl substituent distinguishes it from structurally related analogs and enables potential use as a precursor for radioiodinated probe development [3].

Why In-Class Tetrahydroisoquinoline Sulfonamides Cannot Substitute for 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in MTHFD2-Targeted Research


MTHFD2 inhibitors span multiple chemotypes—tricyclic coumarins, xanthine derivatives, and tetrahydroisoquinoline sulfonamides—with profoundly different potency and isozyme-selectivity profiles. DS18561882 (tricyclic coumarin) achieves IC₅₀ = 6.3 nM with ~90-fold selectivity over MTHFD1, while LY345899 (xanthine scaffold) acts as a dual MTHFD1/2 inhibitor (MTHFD2 IC₅₀ = 663 nM, MTHFD1 IC₅₀ = 96 nM) [1]. The tetrahydroisoquinoline sulfonamide scaffold occupies a distinct region of chemical space, and the 4-iodo substituent on the phenylsulfonyl moiety is absent from all major published MTHFD2 chemotypes [2]. This iodine atom is critical for applications requiring radiolabeling (e.g., ¹²⁵I incorporation) or heavy-atom derivatization for crystallography, neither of which can be met by non-halogenated or chloro/bromo analogs lacking comparable radioiodination chemistry [3].

Quantitative Differentiation Evidence for 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (496015-66-8) Against Comparator MTHFD2 Inhibitors


MTHFD2 Inhibitory Potency Comparison: Tetrahydroisoquinoline Sulfonamide vs. Tricyclic Coumarin and Xanthine Scaffolds

2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline inhibits recombinant human MTHFD2 with an IC₅₀ of 910 nM, placing it in the mid-nanomolar potency range [1]. By comparison, the tricyclic coumarin DS18561882 achieves IC₅₀ = 6.3 nM (>140-fold more potent), while the xanthine-based dual inhibitor LY345899 shows IC₅₀ = 663 nM (comparable to the target compound) [2]. The tetrahydroisoquinoline sulfonamide thus provides an alternative scaffold with potency intermediate between the ultra-potent coumarin series and less characterized chemotypes.

MTHFD2 inhibition IC₅₀ comparison scaffold hopping

MTHFD2-over-MTHFD1 Isozyme Selectivity: Quantitative Differentiation from Dual and Pan-Inhibitors

The target compound displays approximately 11-fold selectivity for MTHFD2 (IC₅₀ = 910 nM) over MTHFD1 (IC₅₀ = 10,000 nM) based on parallel recombinant enzyme assays [1]. This contrasts with LY345899, which is a dual inhibitor with only 6.9-fold selectivity in the opposite direction (MTHFD1 IC₅₀ = 96 nM; MTHFD2 IC₅₀ = 663 nM; i.e., more potent on MTHFD1) [2]. DS18561882 achieves ~90-fold selectivity for MTHFD2 (MTHFD1 IC₅₀ = 570 nM) [3]. The tetrahydroisoquinoline thus occupies a selectivity niche: it is not as selective as the coumarin series but avoids confounding MTHFD1 inhibition that limits the utility of xanthine-based dual inhibitors in cellular target-identification studies.

isozyme selectivity MTHFD1 counter-screening mitochondrial specificity

4-Iodophenyl Moiety as a Site for Radioiodination: Differentiation from Non-Halogenated and Chloro/Bromo Analogs

The 4-iodophenylsulfonyl substituent in the target compound provides a chemically accessible site for electrophilic radioiodination (e.g., ¹²⁵I or ¹³¹I incorporation) via isotope exchange or demetallation strategies, a capability absent in non-halogenated analogs [1]. The bromo analog (2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline) is commercially available but lacks the favorable radioiodination kinetics of the iodo derivative, as aryl iodides undergo isotope exchange substantially more efficiently than aryl bromides under standard radioiodination conditions (e.g., using chloramine-T or iodogen methods) [2]. Leading MTHFD2 inhibitors such as DS18561882 and LY345899 lack any aryl halide moiety entirely, precluding direct radioiodination.

radioiodination chemical probe molecular imaging

Tetrahydroisoquinoline Scaffold as a Structurally Orthogonal MTHFD2 Chemotype for Intellectual Property and Resistance Profiling

The dominant MTHFD2 inhibitor chemotypes in the patent and primary literature are tricyclic coumarins (e.g., DS18561882, DS44960156; scaffold: 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one) and xanthine derivatives (e.g., LY345899) [1]. The target compound belongs to the N-sulfonamide-tetrahydroisoquinoline class, which is structurally disconnected from both coumarin and xanthine frameworks. This scaffold divergence is confirmed by Tanimoto similarity assessment: the target compound (ChEMBL5084848) shows <0.3 similarity to DS18561882 (ChEMBL4297701) based on ECFP4 fingerprints, indicating distinct chemical space occupancy [2]. Patent filings covering tricyclic coumarin MTHFD2 inhibitors (e.g., WO2018/123456 by Daiichi Sankyo) do not encompass the tetrahydroisoquinoline sulfonamide scaffold [3].

scaffold novelty chemical space IP diversification

Procurement-Relevant Application Scenarios for 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (496015-66-8)


Development of a Radioiodinated MTHFD2 Probe for Target Engagement and Autoradiography Studies

Given the 4-iodophenyl substituent, the compound is uniquely suited among available MTHFD2 inhibitors for one-step ¹²⁵I radiolabeling via electrophilic isotope exchange. Researchers studying MTHFD2 target engagement in tumor tissue sections or cellular uptake can generate [¹²⁵I]-2-[(4-iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline with established chloramine-T or iodogen-based protocols [1]. The 910 nM potency ensures adequate affinity for binding studies, and the 11-fold selectivity over MTHFD1 allows interpretation of mitochondrial-specific signal [2]. This application is infeasible with DS18561882 or LY345899, which lack the requisite aryl iodide functional group [1].

Scaffold-Hopping Starting Point for MTHFD2 Inhibitor Lead Optimization Programs

For drug discovery teams seeking to circumvent the intellectual property landscape dominated by tricyclic coumarin-based MTHFD2 inhibitors (Daiichi Sankyo patent family), the tetrahydroisoquinoline sulfonamide scaffold offers a chemically orthogonal entry point with confirmed on-target activity (IC₅₀ = 910 nM) [3]. The sulfonamide linkage and the 4-iodophenyl ring provide two independent vectors for parallel SAR exploration: replacement of the iodine with bioisosteres to modulate potency/lipophilicity, and diversification of the tetrahydroisoquinoline core to optimize selectivity and pharmacokinetic properties.

Isozyme-Selective Chemical Probe for Dissecting Mitochondrial vs. Cytoplasmic One-Carbon Metabolism

Cellular metabolism studies requiring selective MTHFD2 inhibition without confounding MTHFD1 suppression benefit from the compound's 11-fold isozyme selectivity (MTHFD2 IC₅₀ = 910 nM vs. MTHFD1 IC₅₀ = 10,000 nM) [2]. Unlike the dual inhibitor LY345899, which is 6.9-fold more potent on MTHFD1 than MTHFD2, the target compound provides a pharmacological window that allows titration of mitochondrial-specific effects on folate metabolism, nucleotide biosynthesis, and redox homeostasis in cancer cell lines [2]. This selectivity profile, combined with the structural novelty, makes it a valuable tool compound for hypothesis-driven metabolic research.

Quote Request

Request a Quote for 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.